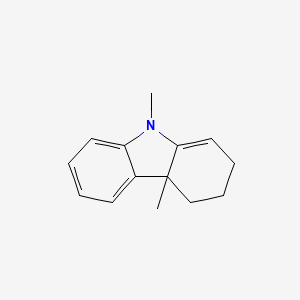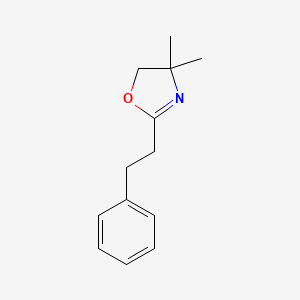![molecular formula C14H16N2O2 B14004659 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine CAS No. 92255-82-8](/img/structure/B14004659.png)
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of methoxy groups and a pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine can be achieved through several methods. One common approach involves the use of 4-methoxypyridine as a starting material. This compound can be prepared from 4-methoxypyridine-N-oxide via catalytic hydrogenation . Another method involves the ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products, ensuring the efficient production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
Applications De Recherche Scientifique
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for investigating the mechanisms of enzyme action.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are structurally similar to 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine, including:
2-Methoxypyridine: A compound with a methoxy group at the 2-position of the pyridine ring.
3-Methoxypyridine: A compound with a methoxy group at the 3-position of the pyridine ring.
4-Methoxypyridine: A compound with a methoxy group at the 4-position of the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and pyridine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
92255-82-8 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-5-7-15-9-11(13)3-4-12-10-16-8-6-14(12)18-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
ABORBRGFHSXJAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC=C1)CCC2=C(C=CN=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


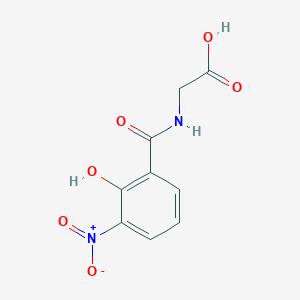
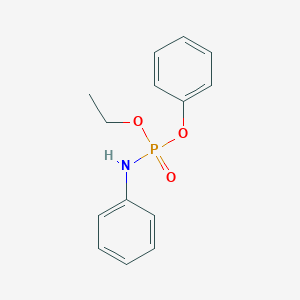
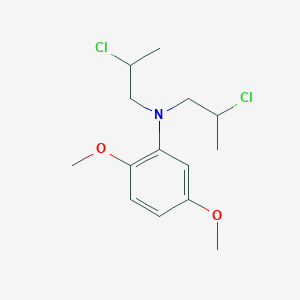
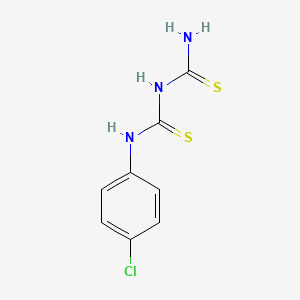

![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
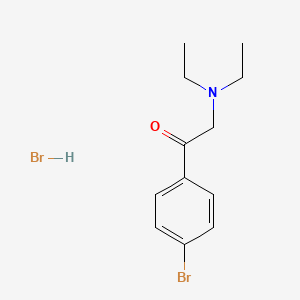
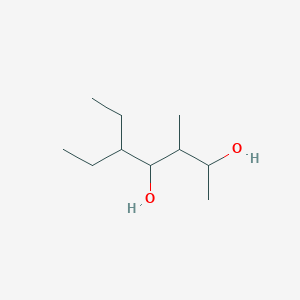
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
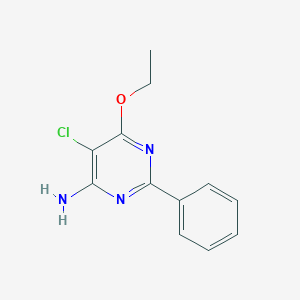
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
